Di-tert-butyl polysulfide

Descripción general

Descripción

Di-tert-butyl polysulfidetyl, also known as di-tert-butyl polysulfide, is an organic sulfur compound with the chemical formula C8H18S5. It is a colorless liquid with a low viscosity and a slight characteristic odor. This compound is primarily used as an additive in industrial lubricants due to its excellent anti-wear properties .

Métodos De Preparación

Di-tert-butyl polysulfidetyl can be synthesized through various methods. One common synthetic route involves the reaction of tert-butylthiol with sulfur dichloride (SCl2) or disulfur dichloride (S2Cl2). The reaction typically occurs under controlled conditions to ensure the desired polysulfide chain length . Industrial production methods often involve olefin sulfurization, where alkenes and sulfur are heated together at high temperatures to produce branched polysulfides .

Análisis De Reacciones Químicas

Thermal Decomposition Pathways

DTBPS undergoes thermal decomposition under varying conditions, yielding distinct products:

-

Primary Products :

-

Secondary Products :

Key Factors Influencing Decomposition :

Reaction with Olefins

Elemental sulfur generated during DTBPS decomposition reacts with olefins to form solid polymeric deposits. This reaction is significant in hydrotreating units if:

-

Injection occurs far from the catalyst bed, allowing sulfur-olefin interaction in preheating sections .

Mitigation Strategies :

Catalytic Sulfiding Mechanism

DTBPS sulfides metal oxides (e.g., , ) in hydrotreating catalysts via in situ reactions:

Advantages Over DMDS :

| Parameter | DTBPS | DMDS |

|---|---|---|

| Sulfur Content | 54% | 68% |

| Decomposition Temp | 320°F | 392°F |

| Flammability | Non-flammable | Flammable |

| Byproducts | Isobutene, isobutane | Methane |

Radical-Mediated Pathways

Pyrolysis studies reveal dual decomposition mechanisms:

-

Concerted Unimolecular Pathway : Dominant at high temperatures, producing isobutene and tert-butyl thiol .

-

Radical Pathway : Involves thiyl radicals () and hydrogen abstraction, influenced by inhibitors like cyclohexene .

Experimental Findings :

Antioxidant Activity

DTBPS exhibits radical-trapping antioxidant (RTA) properties:

-

Efficiency : Tetrasulfide chains () inhibit oxidation at (100°C) .

-

Stoichiometry : Each DTBPS molecule neutralizes 1–2 peroxyl radicals () .

Comparison with Shorter Sulfides :

| Sulfide Type | |

|---|---|

| Monosulfide | No activity |

| Disulfide | No activity |

| Tetrasulfide |

Aplicaciones Científicas De Investigación

Metalworking and Lubricants

DTBPS is extensively used in metalworking as an additive in lubricants. Its properties enhance the performance of metalworking fluids by providing superior lubrication, reducing friction, and preventing wear on machinery. The high sulfur content aids in forming protective films on metal surfaces, which is crucial during high-stress operations .

Hydrotreating Catalysts

One of the most notable applications of DTBPS is as a sulfiding agent in hydrotreating catalysts within the petroleum refining industry. It is used alongside reducing agents like hydrogen to convert metal oxides into metallic sulfides, which are essential for catalytic processes. This application allows for improved catalyst activity and operational safety due to DTBPS's lower flammability compared to other sulfiding agents .

Sulfiding Process Overview :

- The catalysts are dried and wetted with feed material at temperatures below 300°F.

- DTBPS injection begins as temperatures approach 400°F.

- The process is held at 400–420°F until H2S breakthrough occurs, indicating successful sulfiding .

Antioxidant Activity

Research indicates that polysulfides, including DTBPS, exhibit radical-trapping antioxidant activities. This property is significant in various chemical processes where oxidative stress can lead to degradation of materials or products. The effectiveness of DTBPS as an antioxidant varies with chain length, suggesting potential applications in stabilizing formulations against oxidation .

Environmental and Safety Considerations

While DTBPS has beneficial industrial applications, it also poses environmental risks. It is classified as very toxic to aquatic life with long-lasting effects and is not readily biodegradable. Therefore, handling and disposal require careful consideration to mitigate environmental impact .

Case Study 1: Metalworking Fluid Formulation

In a study conducted by Chevron Phillips Chemical Company, DTBPS was incorporated into a metalworking fluid formulation. The results demonstrated enhanced lubrication properties and reduced wear rates compared to traditional formulations without polysulfides.

Case Study 2: Hydrotreating Catalyst Efficiency

Arkema's research highlighted the efficiency of DTBPS in hydrotreating processes. By using DTBPS as a sulfiding agent, refineries reported improved catalyst performance and reduced operational risks associated with flammable sulfiding agents.

Summary

This compound (DTBPS) serves crucial roles across various industries due to its unique chemical properties and high sulfur content. Its applications in metalworking lubricants and hydrotreating catalysts underscore its importance in enhancing operational efficiency while also presenting challenges related to environmental safety. As research continues to uncover new uses for this compound, ongoing assessments of its ecological impact will be essential for sustainable industrial practices.

| Application Area | Key Benefits | Environmental Impact |

|---|---|---|

| Metalworking | Improved lubrication, reduced wear | Toxic to aquatic life |

| Hydrotreating Catalysts | Enhanced catalyst activity | Not readily biodegradable |

| Antioxidant Activity | Radical-trapping capabilities | Requires careful handling |

Mecanismo De Acción

The mechanism of action of polysulfides, di-tert-Butyl involves its ability to undergo homolytic substitution reactions, leading to the formation of stabilized perthiyl radicals. These radicals are highly reactive and can trap other radicals, thereby exhibiting antioxidant properties . The persistence of perthiyl radicals at elevated temperatures enhances the compound’s reactivity and effectiveness as an antioxidant .

Comparación Con Compuestos Similares

Di-tert-butyl polysulfidetyl is unique compared to other similar compounds due to its higher polysulfide chain length (n ≥ 4), which imparts greater reactivity and stability . Similar compounds include:

Disulfides: Compounds with two sulfur atoms, such as dimethyl disulfide.

Trisulfides: Compounds with three sulfur atoms, such as dimethyl trisulfide.

Tetrasulfides: Compounds with four sulfur atoms, such as dimethyl tetrasulfide.

Polysulfides with longer chains, like di-tert-butyl polysulfide, exhibit enhanced antioxidant properties and greater stability at elevated temperatures compared to their shorter-chain counterparts .

Actividad Biológica

Di-tert-butyl polysulfide (DTBPS) is a specialized chemical compound primarily utilized in industrial applications, particularly as a sulfiding agent in hydrotreating catalysts. Its unique structure, characterized by the presence of multiple sulfur atoms, contributes to its biological activity, making it a subject of interest in various research domains.

- Molecular Formula : CHS

- CAS Number : 68937-96-2

- Appearance : Light yellow to dark brown liquid

- Solubility : Insoluble in water; soluble in organic solvents like hexane.

Antioxidant Properties

Recent studies have highlighted the antioxidant activity of polysulfides, including DTBPS. Research indicates that polysulfides can act as radical-trapping agents, effectively inhibiting autoxidation processes. For instance, the tetrasulfide derivative of DTBPS has demonstrated significant reactivity towards peroxyl radicals, with a rate constant () of approximately at elevated temperatures . This suggests that polysulfides possess the ability to halt chain reactions involving free radicals.

Toxicological Profile

The toxicological assessment of DTBPS reveals several key findings:

- Acute Toxicity : The minimal lethal dose in rats has been identified at 75 mg/kg .

- Genotoxicity : In vitro tests, including the Ames test and mouse lymphoma assay, show mixed results. The Ames test yielded negative results, while the mouse lymphoma assay was positive under certain conditions .

- Reproductive Toxicity : Animal studies indicate no adverse effects on fertility or fetal development at tested doses up to 100 mg/kg .

Ecotoxicological Impact

DTBPS is classified as very toxic to aquatic life with long-lasting effects. The EC50 value for microalgae (Pseudokirchneriella subcapitata) was determined to be 0.838 mg/L over a 96-hour exposure period . Additionally, it exhibits significant toxicity to bacteria with a NOEC value of 45.1 mg/L . This underscores the compound's potential environmental risks and necessitates careful handling.

Case Study: Antioxidant Activity Evaluation

A study conducted on various polysulfides, including DTBPS, demonstrated that longer chain polysulfides exhibited enhanced antioxidant properties compared to their shorter counterparts. This study utilized various assays to measure the inhibition of lipid peroxidation and radical scavenging activity, confirming that DTBPS could effectively mitigate oxidative stress in biological systems .

Table: Summary of Biological Activities and Toxicological Data

| Property | Value/Result |

|---|---|

| Molecular Formula | CHS |

| CAS Number | 68937-96-2 |

| Antioxidant Activity | |

| Minimal Lethal Dose (Rats) | 75 mg/kg |

| Genotoxicity (Ames Test) | Negative |

| Genotoxicity (Mouse Lymphoma) | Positive |

| EC50 (Microalgae) | 0.838 mg/L |

| NOEC (Bacteria) | 45.1 mg/L |

Propiedades

IUPAC Name |

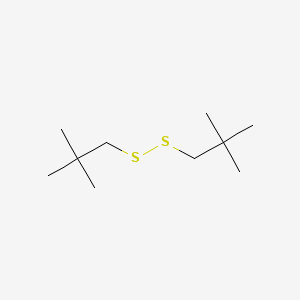

1-(2,2-dimethylpropyldisulfanyl)-2,2-dimethylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22S2/c1-9(2,3)7-11-12-8-10(4,5)6/h7-8H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEZZRXXPRCBINH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CSSCC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501345810 | |

| Record name | Bis(2,2-dimethylpropyl) disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501345810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37552-63-9 | |

| Record name | Bis(2,2-dimethylpropyl) disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501345810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.